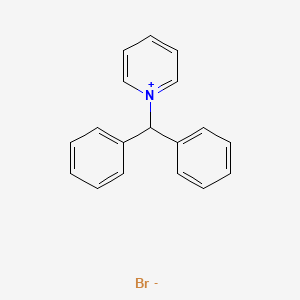
1-(Diphenylmethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)pyridin-1-ium bromide is a quaternary ammonium compound that features a pyridinium core substituted with a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)pyridin-1-ium bromide typically involves the reaction of benzophenone methylhydrazone with bromine and pyridine. This reaction proceeds through the formation of an intermediate, which is then solvolyzed with methanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the pyridinium core or the diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.
Scientific Research Applications
1-(Diphenylmethyl)pyridin-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or cellular membranes. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to alterations in their function or structure. Specific pathways involved may include inhibition of enzyme activity or disruption of membrane integrity .
Comparison with Similar Compounds
1-(Methoxydiphenylmethyl)-2-methyldiazene: This compound shares a similar pyridinium core but differs in its substituents and reactivity.
4-(Dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with different substituents, leading to distinct chemical and biological properties.
Uniqueness: 1-(Diphenylmethyl)pyridin-1-ium bromide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its diphenylmethyl group provides steric and electronic effects that influence its behavior in chemical reactions and interactions with biological targets.
Properties
CAS No. |
24837-78-3 |
|---|---|
Molecular Formula |
C18H16BrN |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
1-benzhydrylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H16N.BrH/c1-4-10-16(11-5-1)18(17-12-6-2-7-13-17)19-14-8-3-9-15-19;/h1-15,18H;1H/q+1;/p-1 |
InChI Key |
BDLPXTJQWFKYAI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















